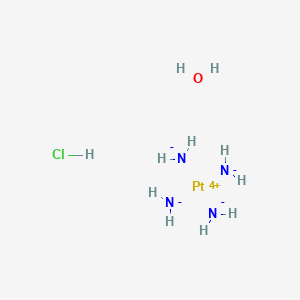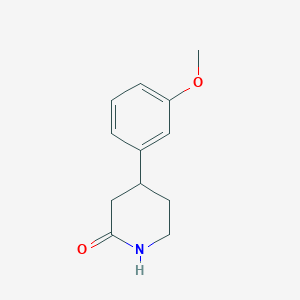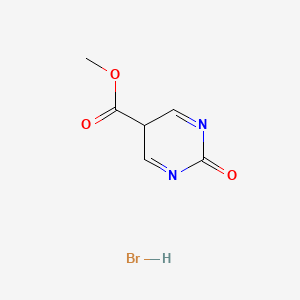![molecular formula C29H48O2 B12343432 2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-](/img/structure/B12343432.png)
2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-,(2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-alpha-Tocopherol is a form of Vitamin E, a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is the most biologically active form of Vitamin E and is preferentially absorbed and accumulated in the human body. D-alpha-Tocopherol is commonly found in various foods, dietary supplements, and skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-alpha-Tocopherol involves the methylation of mixed tocopherols. The mixed tocopherols are dissolved in an organic solvent and reacted with formaldehyde solution in the presence of a catalyst. The reaction is carried out at temperatures ranging from 40 to 70°C for 3 to 4 hours. The product is then washed, delaminated, and crystallized to obtain D-alpha-Tocopherol with a high conversion rate and yield .
Industrial Production Methods: Industrial production of D-alpha-Tocopherol typically involves the vacuum steam distillation of edible vegetable oil products. This process concentrates the D-alpha-Tocopherol, making it suitable for use in various applications .
Chemical Reactions Analysis
Types of Reactions: D-alpha-Tocopherol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: D-alpha-Tocopherol can be oxidized to form tocopherol quinone.
Reduction: Tocopherol quinone can be reduced back to D-alpha-Tocopherol using NADPH-dependent reactions.
Substitution: Various substitution reactions can occur on the chromanol ring of D-alpha-Tocopherol, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions include tocopherol quinone and its reduced form, tocopherol quinol .
Scientific Research Applications
D-alpha-Tocopherol has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
Medicine:
- Used in the treatment and prevention of Vitamin E deficiencies.
- Investigated for its potential role in preventing or treating conditions such as cardiovascular disease, cancer, and diabetes due to its antioxidant properties .
Industry:
Mechanism of Action
D-alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals, preventing the propagation of lipid peroxidation in cell membranes and plasma lipoproteins. Additionally, D-alpha-Tocopherol inhibits the activity of protein kinase C, an enzyme involved in cell proliferation and differentiation .
Comparison with Similar Compounds
D-alpha-Tocopherol is part of the Vitamin E family, which includes other tocopherols and tocotrienols. The main forms of Vitamin E are alpha-, beta-, gamma-, and delta-tocopherol, as well as alpha-, beta-, gamma-, and delta-tocotrienol .
Comparison:
Alpha-Tocopherol: The most biologically active and preferentially absorbed form.
Beta-, Gamma-, and Delta-Tocopherol: Less biologically active and less prevalent in human tissues.
Tocotrienols: Have similar antioxidant properties but differ in their side chain structure and biological activity.
Uniqueness: D-alpha-Tocopherol’s high biological activity and preferential absorption make it the most effective form of Vitamin E for meeting human dietary requirements and providing antioxidant protection .
Properties
Molecular Formula |
C29H48O2 |
|---|---|
Molecular Weight |
428.7 g/mol |
InChI |
InChI=1S/C29H48O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20,30H,9-19H2,1-8H3/t29-/m1/s1 |
InChI Key |
QMTKFKPIMPVVQE-GDLZYMKVSA-N |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCC[C](C)CCC[C](C)CCCC(C)C)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCC[C](C)CCC[C](C)CCCC(C)C)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-(Trifluoromethyl)pyridin-2-yl]-1,3,5-triazinane-2,4-dione](/img/structure/B12343355.png)
![(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)


![Chromate(2-),[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium](/img/structure/B12343380.png)
![8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12343382.png)

![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)
![1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343404.png)

![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)


![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)
